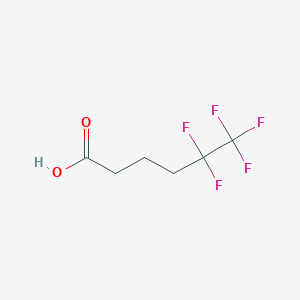

5,5,6,6,6-五氟己酸

描述

5,5,6,6,6-Pentafluorohexanoic acid is a perfluorinated compound that is part of a broader class of chemicals known for their unique properties, such as high thermal stability and chemical resistance. While the specific compound 5,5,6,6,6-pentafluorohexanoic acid is not directly mentioned in the provided papers, related fluorinated compounds and their synthesis methods are discussed, which can provide insights into the properties and potential synthesis routes for 5,5,6,6,6-pentafluorohexanoic acid.

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential applications in various fields. For instance, the synthesis of 4,5-dihydroisoxazoles connected to the pentafluoro-λ6-sulfanyl group is achieved through an efficient method, which could be analogous to the synthesis of 5,5,6,6,6-pentafluorohexanoic acid . Additionally, the diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes involves sequential fluorination of diastereoisomeric alcohol-diepoxides, indicating a possible pathway for introducing multiple fluorine atoms into a carbon chain .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of multiple fluorine atoms attached to a carbon skeleton. The presence of fluorine atoms significantly alters the physical and chemical properties of the molecule due to their high electronegativity and small size. For example, the synthesis of hexafluoroleucine from N-Cbz-L-serine demonstrates the incorporation of a fluorinated side chain into an amino acid, which could be reflective of the structural modifications seen in 5,5,6,6,6-pentafluorohexanoic acid .

Chemical Reactions Analysis

Fluorinated compounds often participate in unique chemical reactions due to the influence of fluorine atoms. The synthesis of pentafluorobenzoic acid from pentachlorobenzonitrile involves a fluorine exchange reaction, which is a common type of reaction for introducing fluorine into aromatic compounds . Although this is not directly related to 5,5,6,6,6-pentafluorohexanoic acid, it provides an example of how fluorine atoms can be introduced into a compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine. These properties include increased stability, resistance to solvents and chemicals, and often a high degree of lipophobicity. The papers provided do not directly discuss the properties of 5,5,6,6,6-pentafluorohexanoic acid, but the synthesis of related compounds like Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid for protein engineering suggests that the introduction of fluorine atoms can significantly alter the behavior of biomolecules .

科学研究应用

毒理评估和环境影响

5,5,6,6,6-五氟己酸(PFHxA)是一种短链聚氟烷基物质(PFAS),主要用于氟代缩醛基化学中。已进行了大量研究以评估其在环境中的存在、潜在的毒理效应和人类健康风险。

环境存在和毒理分析:PFHxA是与短链氟代缩醛基化学相关的主要杂质、降解物和代谢物,用于包括美国、欧洲和日本在内的各个地区。由于担心由于暴露而导致的人类健康风险,已进行了对其毒性的全面评估。已经表明,虽然PFHxA在环境和人类血清中被检测到,但浓度,尤其是在人类生物监测调查中,通常很低。这表明其生物富集潜力低,对一般人群可能存在的人类健康风险可能可以忽略不计。然而,PFHxA存在于某些地点,需要密切监测和评估其潜在的人类健康影响(Anderson et al., 2019) (Luz et al., 2019)。

毒性比较和风险评估:对PFHxA和另一种短链PFAS——6:2氟代缩醇(6:2 FTOH)进行的比较分析表明,6:2 FTOH比PFHxA毒性显著更高。这一点至关重要,因为一些风险评估使用了PFHxA数据来模拟6:2 FTOH的健康效应,可能低估了人类健康风险。因此,使用PFHxA研究来评估其他PFAS化合物(如6:2 FTOH)的暴露可能无法准确反映潜在的危险,突显了物质特定风险评估的重要性(Rice et al., 2020)。

暴露和健康问题:尽管PFHxA暴露通常较低且似乎不会显著富集,但某些人群可能暴露于较高水平,特别是在生产设施附近或受污染的场所。在这种情况下,进行彻底的风险特征化和管理对确保公共安全和环境保护至关重要。关于PFHxA的现有数据为了解其潜在影响提供了基础,但也突显了需要进行持续研究和监测以充分评估其风险并有效管理其使用和环境存在的重要性。

安全和危害

The safety information for 5,5,6,6,6-Pentafluorohexanoic acid indicates that it is dangerous. The hazard statements include H314 and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

属性

IUPAC Name |

5,5,6,6,6-pentafluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O2/c7-5(8,6(9,10)11)3-1-2-4(12)13/h1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNQZVLVFCPHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475885 | |

| Record name | 5,5,6,6,6-Pentafluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148043-70-3 | |

| Record name | 5,5,6,6,6-Pentafluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)